Comprehensive Technical Guide on 5-(Pyrimidin-5-yl)nicotinonitrile: Physicochemical Properties, Safety Protocols, and Handling Methodologies
Introduction & Structural Rationale In modern drug discovery and materials science, bis-heteroaromatic systems are privileged scaffolds. 5-(Pyrimidin-5-yl)nicotinonitrile (CAS: 1346687-34-0) is a highly specialized build...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Rationale
In modern drug discovery and materials science, bis-heteroaromatic systems are privileged scaffolds. 5-(Pyrimidin-5-yl)nicotinonitrile (CAS: 1346687-34-0) is a highly specialized building block characterized by a pyridine ring substituted with a nitrile group at the 3-position and a pyrimidine ring at the 5-position.
For researchers and drug development professionals, this molecule presents unique synthetic opportunities and distinct handling challenges. The electron-withdrawing nature of the nitrile group, combined with the electron-deficient pyrimidine and pyridine rings, makes this compound a strong electrophile. Understanding the causality behind its physicochemical behavior is critical for designing safe handling protocols and efficient synthetic workflows.
Physicochemical Properties & Hazard Profile
To establish a baseline for safety and reactivity, the fundamental properties of 5-(Pyrimidin-5-yl)nicotinonitrile must be quantified. The data below synthesizes standard material safety data parameters for this class of heteroaromatic nitriles.
Quantitative Physicochemical Data
Property
Value
IUPAC Name
5-(Pyrimidin-5-yl)pyridine-3-carbonitrile
CAS Number
1346687-34-0
Molecular Formula
C10H6N4
Molecular Weight
182.18 g/mol
Physical State
Solid (Crystalline Powder)
Storage Temperature
2–8°C (Sealed, dry, and dark)
Data supported by standard chemical repository metrics for CAS 1346687-34-0 [1].
GHS Hazard Classification and Mechanistic Toxicology
Unlike aliphatic cyanohydrins, which are notorious for releasing highly toxic hydrogen cyanide gas upon degradation, aromatic nitriles like 5-(Pyrimidin-5-yl)nicotinonitrile do not readily release cyanide in vivo . As established in pharmacological literature, the absence of an adjacent alpha-proton prevents the oxidative metabolism required for cyanide ejection [2].
However, the compound still presents significant hazards due to the intense electrophilicity of the bis-heteroaromatic system. The electron-withdrawing nitrogen atoms make the aromatic rings susceptible to nucleophilic aromatic substitution (
SNAr
) by biological nucleophiles (such as glutathione or cellular thiols). This covalent interaction is the primary causal mechanism for its irritant properties.
Hazard Class
Category
Signal Word
Hazard Statement
Acute Toxicity (Oral)
Category 4
Warning
H302: Harmful if swallowed
Skin Corrosion/Irritation
Category 2
Warning
H315: Causes skin irritation
Serious Eye Damage
Category 2
Warning
H319: Causes serious eye irritation
STOT (Single Exposure)
Category 3
Warning
H335: May cause respiratory irritation
Safety Protocols & Environmental Controls
Engineering Controls and PPE
Because the powder form of this compound can be highly electrostatic, it poses a severe inhalation risk due to aerosolization during weighing.
Engineering Control: All handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm. Use an anti-static gun (static eliminator) on the weighing spatula and weighboat to prevent powder dispersion.
Personal Protective Equipment (PPE): Double-layer nitrile gloves are mandatory. While nitrile gloves protect against the solid powder, they are highly permeable to the organic solvents (e.g., DMSO, DMF, Dioxane) used to dissolve this compound. Double-gloving ensures that if the outer glove is breached by a solvent carrying the dissolved toxicant, the inner glove provides a secondary barrier.
Spill Management Workflow
In the event of a localized spill, rapid containment is necessary to prevent cross-contamination of the laboratory environment.
Workflow for 5-(Pyrimidin-5-yl)nicotinonitrile spill assessment and decontamination.
Experimental Methodologies: Synthesis & Handling
The Challenge of Bis-Heteroaromatic Cross-Coupling
Synthesizing or functionalizing 5-(Pyrimidin-5-yl)nicotinonitrile typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The core challenge here is catalyst poisoning . The basic nitrogen atoms on both the pyrimidine and pyridine rings can strongly coordinate to the Palladium(0) center, displacing standard phosphine ligands and halting the catalytic cycle [3].
To overcome this, the protocol below utilizes a bidentate ligand (
Pd(dppf)Cl2
), which binds tightly to the metal center, resisting displacement by the heteroaromatic nitrogens.
Step-by-Step Methodology: Synthesis via Suzuki-Miyaura Coupling
This self-validating protocol details the synthesis of the title compound from 5-bromonicotinonitrile and pyrimidin-5-ylboronic acid.
Step 1: Reagent Preparation (Inert Atmosphere)
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinonitrile (1.0 equiv, 10 mmol) and pyrimidin-5-ylboronic acid (1.2 equiv, 12 mmol).
Causality: A slight excess of the boronic acid is used to compensate for competitive protodeboronation that occurs at elevated temperatures.
Evacuate the flask and backfill with ultra-pure Nitrogen gas (
N2
). Repeat this cycle three times.
Causality: Oxygen must be rigorously excluded because
Pd(0)
intermediates are highly susceptible to oxidation, which would yield inactive
Pd(II)
dead-end complexes.
Step 3: Solvent Addition and Heating
Inject degassed 1,4-dioxane/water (4:1 v/v, 0.2 M) via syringe.
Heat the reaction mixture to 90°C using an oil bath or heating block for 12 hours.
Step 4: Self-Validation & Reaction Monitoring
Validation Checkpoint: At 8 hours, extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. The reaction is self-validating when the starting material peak (5-bromonicotinonitrile) disappears and the product mass (
[M+H]+=183.07
m/z) dominates the chromatogram.
Step 5: Workup and Purification
Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine (3x).
Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 5-(Pyrimidin-5-yl)nicotinonitrile.
Mechanistic Pathway Visualization
Catalytic cycle of Suzuki-Miyaura cross-coupling for bis-heteroaromatic synthesis.
Storage and Stability Profiling
To maintain the structural integrity of 5-(Pyrimidin-5-yl)nicotinonitrile, it must be stored at 2–8°C in a dry, dark environment .
Degradation Causality: While the compound is generally stable, the nitrile group is susceptible to slow hydrolysis if exposed to ambient atmospheric moisture over prolonged periods, eventually converting into a primary amide or a carboxylic acid. Furthermore, the pyrimidine ring is sensitive to strong nucleophiles and extreme pH. Storing the compound under an inert atmosphere (Argon or Nitrogen) inside a desiccator within the refrigerator will drastically maximize its shelf life and prevent moisture-induced degradation.
References
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore". Journal of Medicinal Chemistry, 2010. URL:[Link]
Billingsley, K. L., & Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles". Angewandte Chemie International Edition, 2008. URL:[Link]
Protocols & Analytical Methods
Method
Protocol for the Preparation of 5-(Pyrimidin-5-yl)nicotinonitrile Solutions for In Vitro Biological Assays
An Application Guide for Researchers Abstract The integrity and reproducibility of in vitro assay data are fundamentally dependent on the precise and consistent preparation of test compounds. 5-(Pyrimidin-5-yl)nicotinoni...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for Researchers
Abstract
The integrity and reproducibility of in vitro assay data are fundamentally dependent on the precise and consistent preparation of test compounds. 5-(Pyrimidin-5-yl)nicotinonitrile, a heterocyclic compound with a structure common to many biologically active molecules, presents solubility challenges typical of aromatic small molecules.[1][2] Improper dissolution can lead to inaccurate concentration-response curves, precipitate-induced cytotoxicity, and a general lack of experimental reproducibility. This document provides a comprehensive, field-proven protocol for the solubilization, storage, and preparation of working solutions of 5-(Pyrimidin-5-yl)nicotinonitrile, ensuring the generation of reliable and accurate data for drug discovery and development professionals.
Introduction: The Criticality of Proper Compound Handling
5-(Pyrimidin-5-yl)nicotinonitrile belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. Pyrimidine and nicotinonitrile cores are found in numerous molecules investigated for anticancer, kinase inhibition, and other therapeutic activities.[1][3] The successful evaluation of such compounds in vitro hinges on overcoming their inherent low aqueous solubility.
The primary challenge is to create a biologically compatible solution where the compound remains fully dissolved at the desired final concentration in the aqueous environment of the cell culture medium or assay buffer.[4] This guide is structured around the three pillars of small molecule handling: Solvent , Solubility , and Stability .[5] Adherence to these principles is not merely procedural; it is a self-validating system to ensure the accuracy of your experimental outcomes.
Physicochemical Profile and Solvent Selection
Understanding the physicochemical properties of 5-(Pyrimidin-5-yl)nicotinonitrile is the first step in developing a robust dissolution protocol.
Poorly soluble in water; Soluble in organic solvents like DMSO.
Inferred from structure
The Rationale for Solvent Choice
For many poorly water-soluble compounds, the use of an organic co-solvent is unavoidable.[7] The ideal solvent should completely dissolve the compound, be miscible with aqueous assay media, and exhibit minimal toxicity to the biological system at its final concentration.
Dimethyl Sulfoxide (DMSO) is the industry-standard and recommended primary solvent for 5-(Pyrimidin-5-yl)nicotinonitrile.[8] Its strong solubilizing power for a wide range of hydrophobic compounds makes it an excellent choice for preparing high-concentration stock solutions.[4][9]
Solvent Toxicity and Assay Interference: While powerful, DMSO is not inert. At elevated concentrations, it can be toxic to cells, affect enzyme activity, and interfere with assay readouts.[7][8] Therefore, it is critical to keep the final concentration of DMSO in the assay well as low as possible.[10]
Assay Type
Recommended Final DMSO %
Rationale
Cell-Based Assays (General)
< 0.5% (0.1% preferred)
Minimizes solvent-induced cytotoxicity and off-target effects.[11][12]
High-Throughput Screening (HTS)
0.1% - 1%
Concentration should be optimized and kept consistent across all plates.[8]
Biochemical/Enzyme Assays
< 2%
Higher concentrations may be tolerated but should be validated for interference.
In Vivo (Animal Studies)
≤ 2%
Higher concentrations can cause significant toxicity in animals.[8][10]
A vehicle control, consisting of the assay medium with the same final DMSO concentration used for the test compound, must be included in every experiment to account for any solvent effects.[8]
Visualization of the Dissolution Workflow
The following diagrams illustrate the logical flow of solvent selection and the overall process of preparing solutions for your in vitro experiments.
Caption: Experimental workflow for solution preparation.
Detailed Experimental Protocols
This section provides a step-by-step methodology for preparing solutions of 5-(Pyrimidin-5-yl)nicotinonitrile. Always use sterile techniques and appropriate personal protective equipment (PPE).
Protocol A: Preparation of a 10 mM Master Stock Solution in DMSO
Mass (mg) = 0.010 mol/L × 0.001 L × 182.18 g/mol × 1000 mg/g = 1.82 mg
Weighing: Accurately weigh out approximately 1.82 mg of 5-(Pyrimidin-5-yl)nicotinonitrile powder and transfer it into a sterile amber microcentrifuge tube. Record the exact weight.
Re-calculation of Solvent Volume: For highest accuracy, adjust the DMSO volume based on the exact mass recorded:
Volume of DMSO (mL) = [Actual Mass (mg) / 182.18 ( g/mol )] / 10 (mmol/L)
Dissolution:
a. Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube.
b. Vortex the tube vigorously for 1-2 minutes. [8]Visually inspect the solution against a light source to ensure no solid particles remain.
c. If the compound does not fully dissolve, place the tube in a sonicator water bath for 5-10 minutes.
[8][12] d. Gentle warming in a 37°C water bath can also be used, but exercise caution as heat can degrade some compounds.
[8]
Storage and Aliquoting:
a. Once the compound is fully dissolved, creating a clear solution, dispense the stock into smaller, single-use aliquots (e.g., 10-20 µL) in sterile amber tubes.
b. This practice is essential to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
[8][10] c. Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).
[10]
Protocol B: Preparation of Final Working Solutions for Cell-Based Assays
This protocol describes the preparation of a final concentration of 10 µM with a final DMSO concentration of 0.1%.
Procedure:
Thaw Stock: On the day of the experiment, remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature. Centrifuge the tube briefly to collect the solution at the bottom.
Intermediate Dilution (Optional but Recommended): A multi-step dilution process minimizes the risk of precipitation when transitioning from 100% DMSO to an aqueous medium.
[10] a. Prepare a 1:10 intermediate dilution by adding 2 µL of the 10 mM stock to 18 µL of 100% DMSO. This creates a 1 mM solution.
Final Dilution:
a. Prepare the final working solution by adding 1 µL of the 1 mM intermediate stock to 999 µL of pre-warmed, sterile cell culture medium. This creates a 1 µM solution. For a 10 µM final concentration, add 10 µL of the 1 mM intermediate stock to 990 µL of medium.
b. Crucially, always add the DMSO stock to the aqueous medium while vortexing or pipetting gently, not the other way around. This facilitates rapid dispersion and prevents localized high concentrations of DMSO that can cause the compound to precipitate.
[13]
Vehicle Control: Prepare a vehicle control by adding the same final volume of DMSO to the same volume of culture medium (e.g., add 1 µL of 100% DMSO to 999 µL of medium for a 0.1% final concentration).
Application: Immediately add the final working solutions (and vehicle control) to your assay plates. Do not store diluted aqueous solutions for extended periods unless their stability has been previously validated.
Troubleshooting Common Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Compound precipitates upon dilution in aqueous media.
- The compound's aqueous solubility limit has been exceeded. - Rapid change in solvent polarity ("crashing out"). [5]
- Perform a multi-step or serial dilution as described in Protocol B. [10][13] - Lower the final desired concentration of the compound. - Ensure the assay media is at 37°C before adding the compound stock.
Inconsistent or non-reproducible assay results.
- Incomplete dissolution of the initial stock solution. - Degradation of the compound due to repeated freeze-thaw cycles. - Precipitation in the assay plate, leading to inaccurate concentrations.
- After preparing the stock, centrifuge at high speed (e.g., >10,000 x g) for 5 min and use only the supernatant. - Strictly adhere to the single-use aliquot policy. [8] - Visually inspect wells under a microscope for signs of precipitation.
High background or cytotoxicity in control wells.
- The final DMSO concentration is too high for the cell line being used. [8] - Contamination of the stock solution.
- Perform a dose-response curve with DMSO alone to determine the toxicity threshold for your specific cell line. - Lower the final DMSO concentration to ≤0.1%. [12] - Always use sterile-filtered, anhydrous DMSO and sterile techniques.
Conclusion
The biological activity of 5-(Pyrimidin-5-yl)nicotinonitrile can only be assessed accurately if the compound is fully bioavailable to its target in an in vitro system. This requires meticulous attention to the details of its dissolution and handling. By utilizing high-purity DMSO, preparing concentrated and aliquoted stock solutions, and employing careful dilution strategies to maintain a low final solvent concentration, researchers can significantly enhance the quality and reliability of their data. The protocols and principles outlined in this guide provide a robust framework for achieving reproducible results in the screening and characterization of this and other challenging small molecules.
References
Katt, J., & Tanguay, R. L. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology, 44(15), 6037-6043.
Kyriakis, J., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(10), 12209-12220.
Schirmer, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(15), 6037-6043.
Fitzgerald, M., et al. (2008).
Emulate Bio. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
Chebil, L., et al. (2017). Efficient Solvent Selection Approach for High Solubility of Active Phytochemicals: Application for the Extraction of an Antimalarial Compound from Medicinal Plants. ACS Sustainable Chemistry & Engineering, 5(5), 4054-4061.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 168024052, 5-(1H-Pyrrol-2-yl)nicotinonitrile. Retrieved from [Link]
Procedure for Making Freeze Solution. (n.d.). Retrieved from [Link]
ResearchGate. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo... [Data table]. Retrieved from [Link]
Faridi, H., & Shityakov, S. (2014, July 31). How to enhance drug solubility for in vitro assays? [Online forum discussion]. ResearchGate. Retrieved from [Link]
Stefansson, S. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? [Online forum discussion]. ResearchGate. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Molecules, 27(21), 7485.
Pysaryuk, A. M., et al. (2025). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Chimica Techno Acta, 12(2).
Abdel-Maksoud, M. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10595-10609.
Al-Suwaidan, I. A., et al. (2020). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives.
Al-Baghdadi, S. B., et al. (2022). Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid.
Ghorab, M. M., et al. (2009).
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
Saraiva, M. F., et al. (2016). Synthesis, in vitro evaluation and QSAR modelling of potential antitumoral 3,4-dihydropyrimidin-2-(1H)-thiones. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 241-253.
El-Naggar, M., et al. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 10(49), 29281-29294.
El-Sayed, N. N. E., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911.
Butini, S., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5220.
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis Pathway and Protocol for 5-(Pyrimidin-5-yl)nicotinonitrile
Executive Summary & Strategic Rationale
5-(Pyrimidin-5-yl)nicotinonitrile (CAS No. 1346687-34-0) is a highly valuable biaryl pharmaceutical intermediate, predominantly utilized in the development of targeted kinase inhibitors, particularly those modulating IKKε, TBK1, and SIK2 pathways in immunology and oncology[1]. The construction of its core hetero-biaryl scaffold relies on a robust Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note details a highly optimized, self-validating protocol for its synthesis, grounded in mechanistic causality to ensure high yield, reproducibility, and scalability for drug development professionals.
Mechanistic Insights & Reagent Selection
The synthesis couples 5-bromonicotinonitrile (the electrophile) with pyrimidin-5-ylboronic acid (the nucleophile). Every reagent in this protocol is selected based on strict mechanistic requirements:
Electrophile Selection: We utilize 5-bromonicotinonitrile rather than its chloro-derivative. The weaker C-Br bond significantly lowers the activation energy required for the rate-determining oxidative addition step, allowing the reaction to proceed efficiently without requiring forcing conditions that might degrade the sensitive pyrimidine ring[2].
Nucleophile Stability: Pyrimidin-5-ylboronic acid is utilized. To prevent protodeboronation (a common side reaction with electron-deficient heteroaryl boronic acids), the reaction temperature is strictly capped at 90 °C, and a mild base is employed.
Catalyst System: Pd(dppf)Cl
2
is the catalyst of choice. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the final reductive elimination step and stabilizes the catalyst against the highly electron-deficient heteroaryl substrates.
Solvent & Base Causality: A biphasic mixture of 1,4-Dioxane and Water (4:1 v/v) with Potassium Carbonate (K
2
CO
3
) is used. The water is not merely a solvent for the base; it is mechanistically essential. It hydroxylates the organoboronic acid to form the reactive trihydroxyboronate anion[R-B(OH)
3
]
−
, which is the actual species that undergoes transmetalation with the Pd(II) complex[3].
Figure 1: Suzuki-Miyaura catalytic cycle for 5-(Pyrimidin-5-yl)nicotinonitrile synthesis.
Quantitative Reaction Parameters
To ensure reproducibility, the stoichiometric ratios and optimization parameters are standardized below.
Table 1: Standardized Stoichiometry and Reagent Properties
Reagent
Role
MW ( g/mol )
Equivalents
Amount (for 10 mmol scale)
5-Bromonicotinonitrile
Electrophile
183.01
1.0 eq
1.83 g
Pyrimidin-5-ylboronic acid
Nucleophile
123.91
1.2 eq
1.49 g
Pd(dppf)Cl
2
Catalyst
731.70
0.05 eq
0.36 g (5 mol%)
K
2
CO
3
Base
138.21
2.0 eq
2.76 g
1,4-Dioxane
Organic Solvent
88.11
N/A
40 mL
Deionized Water
Aqueous Solvent
18.02
N/A
10 mL
Table 2: Condition Optimization & Yield Impact
Solvent System
Catalyst
Temperature
Observed Yield
Mechanistic Observation
DMF / H
2
O (4:1)
Pd(PPh
3
)
4
100 °C
65%
High temp led to partial protodeboronation of boronic acid.
Toluene / H
2
O (4:1)
Pd(dppf)Cl
2
90 °C
42%
Poor solubility of the polar heteroaryl substrates.
1,4-Dioxane / H
2
O (4:1)
Pd(dppf)Cl
2
90 °C
>88%
Optimal solubility and stable catalytic turnover.
Standard Operating Procedure (SOP)
Figure 2: Step-by-step experimental workflow from reaction setup to analytical validation.
Step 1: Reaction Setup & Strict Degassing
In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge 5-bromonicotinonitrile (1.83 g, 10 mmol), pyrimidin-5-ylboronic acid (1.49 g, 12 mmol), and K
2
CO
3
(2.76 g, 20 mmol).
Add 1,4-Dioxane (40 mL) and Deionized Water (10 mL).
Crucial Causality Step: Degas the suspension by sparging with high-purity Nitrogen or Argon for at least 15 minutes. Why? Dissolved oxygen will irreversibly oxidize the Pd(0) active species into inactive Pd(II) peroxo complexes, halting the catalytic cycle.
Quickly add Pd(dppf)Cl
2
(0.36 g, 0.5 mmol) under a positive stream of inert gas, then attach a reflux condenser.
Heat the reaction mixture to 90 °C using a pre-equilibrated oil bath or heating block.
Self-Validating Cue: Monitor the physical state. The initial mixture will be a pale yellow/orange suspension. Within 30-45 minutes, as the active Pd(0) enters the catalytic cycle, the solution should transition to a homogeneous deep red/orange.
Stir at 90 °C for 12 hours.
In-Process Control (IPC): At 8 hours, sample 50 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The reaction is self-validated as complete when the M
+
peak for 5-bromonicotinonitrile (m/z ~183) is absent, and the product peak (m/z 183.1 [M+H]
+
) dominates. Note: If a black precipitate (Pd black) forms early (<4 hours), catalyst degradation has occurred, likely due to insufficient degassing.
Step 3: Aqueous Work-up & Extraction
Cool the reaction mixture to room temperature (20-25 °C).
Dilute the mixture with Ethyl Acetate (EtOAc, 50 mL) and transfer to a separatory funnel.
Wash the organic layer with Deionized Water (2 × 30 mL) to remove K
2
CO
3
and dioxane, followed by Brine (30 mL) to break any emulsions and pre-dry the organic phase.
Dry the organic layer over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure to yield a crude brown solid.
Step 4: Purification
Purify the crude solid via flash column chromatography on silica gel.
Use a gradient elution of Hexanes : Ethyl Acetate (from 4:1 to 1:1 v/v). The highly polar nature of the dual nitrogen-containing rings requires a relatively polar eluent.
Combine the product-containing fractions (monitor via TLC, UV active at 254 nm) and concentrate to afford 5-(Pyrimidin-5-yl)nicotinonitrile as an off-white to pale yellow solid.
Analytical Validation
To ensure absolute trustworthiness of the synthesized intermediate, validate using the following parameters:
LC-MS: Expected mass [M+H]
+
= 183.1.
1
H NMR (400 MHz, DMSO-d
6
): Look for the characteristic highly deshielded pyrimidine protons. The pyrimidine C2 proton typically appears as a distinct singlet downfield (>9.2 ppm), while the C4/C6 protons appear as a singlet integrating to 2H (~9.1 ppm). The pyridine protons will appear as three distinct signals, confirming the asymmetric biaryl linkage.
References
Benchchem. "5-(Pyrimidin-5-yl)nicotinonitrile | 1346687-34-0" (Details on API context and kinase inhibition). 1
Organometallics - ACS Publications. "Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by[Pd(NHC)(allyl)Cl] Precatalysts" (Details on C-Br vs C-Cl oxidative addition kinetics).2
ChemRxiv. "The catalytic mechanism of the Suzuki-Miyaura reaction" (Details on the role of water and base in transmetalation). 3
Application Note: Catalytic Applications of 5-(Pyrimidin-5-yl)nicotinonitrile (PMNN) Transition Metal Complexes
Executive Summary The rational design of transition metal catalysts relies heavily on the electronic and steric tunability of ancillary ligands. 5-(Pyrimidin-5-yl)nicotinonitrile (PMNN) (CAS: 1346687-34-0) represents a h...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of transition metal catalysts relies heavily on the electronic and steric tunability of ancillary ligands. 5-(Pyrimidin-5-yl)nicotinonitrile (PMNN) (CAS: 1346687-34-0) represents a highly privileged, electron-deficient multidentate ligand framework. Featuring a pyrimidine ring coupled with a cyano-substituted pyridine core, PMNN possesses extreme
π
-acidity and multiple coordination vectors. This application note details the mechanistic rationale and validated protocols for utilizing PMNN in two distinct catalytic paradigms: as an electron-withdrawing ligand to accelerate reductive elimination in Palladium-catalyzed cross-coupling, and as a bridging ligand for bimetallic Ruthenium photoredox catalysis.
Mechanistic Rationale: The PMNN Ligand Framework
The efficacy of PMNN in transition metal catalysis is driven by its unique stereoelectronic profile. Traditionally, pyridine-based ligands function as spectator components in established catalytic systems; however, the incorporation of diazine (pyrimidine) and nitrile functionalities fundamentally alters the metal-ligand bonding dynamic.
Extreme
π
-Acidity: The enhancement of
π
-acidity imparted by the combined effects of the pyrimidine ring and the cyano group destabilizes metal–ligand interactions, which is critical for modulating catalytic turnover 1.
LUMO Lowering: The electron-deficient pyrimidine ring has excellent coordinating capability with transition metal ions, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) levels of the resulting coordination complexes 2. This makes PMNN an exceptional electron acceptor during Metal-to-Ligand Charge Transfer (MLCT).
Bridging Capability: Using pyrimidine ligands to enable electronic communication between two metal centers is a well-established approach to facilitate ligand-mediated metal-to-metal electron transfer 3. PMNN can bridge bimetallic systems via its pyrimidine nitrogens and the distal pyridine/nitrile nitrogen.
In Suzuki-Miyaura couplings of sterically hindered or electronically deactivated aryl chlorides, the rate-limiting step is frequently the reductive elimination of the product from the Pd(II) intermediate. While electron-donating ligands favor oxidative addition, strong electron-withdrawing ligands lead the catalytic pathway toward electrophilic palladation and drastically accelerate reductive elimination [[4]]().
By utilizing PMNN, electron density is siphoned away from the Pd(II) center. This thermodynamic destabilization of the high-oxidation state forces the rapid expulsion of the biaryl product, preventing off-target side reactions such as protodeboronation. Furthermore, structural similarities to other nitrogen-rich ligands have proven highly useful in Pd-catalyzed coupling reactions in sustainable solvents 5.
Protocol: In Situ Catalyst Generation and Coupling
Self-Validating System: This protocol incorporates an internal standard (dodecane) to allow for real-time GC-FID monitoring, ensuring the reaction is only quenched once >90% conversion is achieved, validating catalyst activity prior to workup.
Catalyst Pre-Activation: In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with Pd(OAc)₂ (2.2 mg, 0.01 mmol) and PMNN (3.6 mg, 0.02 mmol). Add 1 mL of degassed toluene. Stir at room temperature for 15 minutes until a uniform pale-yellow solution forms, indicating the formation of the active Pd-PMNN complex.
Substrate Preparation: To a separate 25 mL round-bottom flask, add 2-chloro-m-xylene (140.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), anhydrous K₂CO₃ (276.4 mg, 2.0 mmol), and dodecane (50 µL, internal standard).
Reaction Initiation: Add 3 mL of degassed toluene and 1 mL of degassed DI water to the substrate flask. Transfer the pre-activated Pd-PMNN catalyst solution into the reaction mixture via syringe.
Heating & Monitoring (Self-Validation): Heat the biphasic mixture to 80°C under vigorous stirring (1000 rpm). After 1 hour, withdraw a 10 µL aliquot of the organic layer, dilute with 1 mL EtOAc, and analyze via GC-FID. The ratio of the product peak to the dodecane internal standard should indicate >90% conversion.
Workup: Once validated, cool the reaction to room temperature, dilute with EtOAc (10 mL), wash with brine (2 x 10 mL), dry over MgSO₄, and concentrate under reduced pressure.
Photoredox catalysis relies on the generation of long-lived triplet excited states. By bridging two Ru(II) centers with PMNN, the highly conjugated, electron-deficient ligand acts as an electron reservoir. Upon visible light excitation (450 nm), the MLCT state transfers an electron from the Ru
d
-orbital to the PMNN
π∗
orbital. The bimetallic nature extends the lifetime of this triplet state because the electron is delocalized across a larger molecular framework, reducing the rate of non-radiative decay back to the ground state. This enables highly efficient oxidative quenching cycles for the aerobic oxidation of amines.
Protocol: Bimetallic Complex Synthesis and Photoredox Oxidation
Self-Validating System: The structural integrity of the active photoredox catalyst is continuously validated via UV-Vis spectroscopy. The distinct MLCT absorption band at ~450 nm must remain stable; its disappearance acts as an immediate diagnostic for catalyst degradation.
Synthesis of₄:
Reflux[Ru(bpy)₂Cl₂] (2.0 equiv) and PMNN (1.0 equiv) in ethanol/water (3:1) for 24 hours under argon.
Cool to room temperature and add a saturated aqueous solution of NH₄PF₆ to precipitate the bimetallic complex as a dark red solid. Filter, wash with cold water, and dry under vacuum.
Photoredox Aerobic Oxidation:
In a 10 mL vial equipped with a PTFE septum, dissolve benzylamine (0.5 mmol) and the bimetallic Ru-PMNN catalyst (1.0 mol%) in 3 mL of acetonitrile.
Attach an oxygen balloon to the vial to maintain an O₂ atmosphere.
Irradiation & Monitoring (Self-Validation):
Place the vial in a photoreactor equipped with 450 nm blue LEDs.
Validation Check: Before turning on the LEDs, take a 50 µL aliquot, dilute in MeCN, and record a UV-Vis spectrum. Confirm the presence of the strong MLCT band at 450 nm. Repeat this check at the 4-hour mark to ensure catalyst survival.
Isolation: After 8 hours of irradiation, remove the solvent under reduced pressure and purify the resulting N-benzylidenebenzylamine via short-path silica gel chromatography.
Fig 2: Photoredox pathway of the Ru-PMNN-Ru bimetallic complex.
Overcoming solubility issues of 5-(Pyrimidin-5-yl)nicotinonitrile in aqueous media
Introduction & Physicochemical Profiling As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of bi-heteroaryl scaffolds. 5-(Pyrimidin-5-yl)nicotinonitrile presents a "per...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Physicochemical Profiling
As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of bi-heteroaryl scaffolds. 5-(Pyrimidin-5-yl)nicotinonitrile presents a "perfect storm" of solubility barriers. The planarity of the pyrimidine and pyridine rings drives high crystal lattice energy via strong intermolecular π-π stacking. Furthermore, the strongly electron-withdrawing nitrile group drastically reduces the basicity of the heteroaromatic nitrogens, rendering standard physiological pH adjustments highly ineffective for salt formation[1].
Table 1: Physicochemical Barriers to Aqueous Solubility
Property
Value/Characteristic
Causality for Poor Solubility
LogP (Predicted)
~1.5 - 2.0
Moderate lipophilicity; the molecule thermodynamically prefers organic phases over aqueous media.
pKa (Basic)
< 2.0
The cyano group withdraws electron density, preventing nitrogen protonation at any physiologically relevant pH.
Crystal Habit
Highly Planar
Strong π-π stacking leads to high lattice energy, resisting solvent cavitation and hydration.
Frequently Asked Questions (FAQs)
Q1: Why does 5-(Pyrimidin-5-yl)nicotinonitrile crash out of solution when I dilute my DMSO stock into PBS (pH 7.4)?A1: This is a classic thermodynamic failure. The compound is solubilized in DMSO (a highly polar aprotic solvent) due to favorable solute-solvent interactions that overcome the lattice energy[2]. When diluted into aqueous PBS, the local dielectric constant drops rapidly. Because water cannot effectively solvate the hydrophobic, unprotonated bi-heteroaryl system, the compound rapidly nucleates and recrystallizes[1].
Q2: Can I just lower the pH of my assay buffer to protonate the nitrogens and form a soluble salt?A2: Typically, weak bases benefit from acidic media. However, the cyano group (-C≡N) on the pyridine ring exerts strong inductive and mesomeric electron-withdrawing effects. This shifts the pKa of the pyridine and pyrimidine nitrogens well below physiological relevance (likely < 2.0). Unless your assay can tolerate a pH of 1.0-2.0, pH adjustment alone will fail. You must rely on cosolvents, complexation, or amorphous solid dispersions (ASDs)[1][3].
Solubilization Workflows & Decision Matrix
Decision matrix for selecting the appropriate solubilization strategy based on assay requirements.
Causality: For rapid in vitro screening, thermodynamic equilibrium is not strictly required. We use a cosolvent (e.g., DMSO) to break the crystal lattice, followed by rapid dilution into a surfactant-containing buffer to kinetically trap the compound in solution before nucleation occurs[2].
Step-by-Step Methodology:
Stock Preparation: Dissolve 5-(Pyrimidin-5-yl)nicotinonitrile in anhydrous DMSO to a concentration of 10 mM. (Note: Ensure the DMSO is strictly anhydrous; water absorption from the atmosphere will prematurely initiate nucleation).
Buffer Preparation: Prepare PBS (pH 7.4) supplemented with 0.05% Tween-20 (to reduce surface tension and delay nucleation).
Dilution: Rapidly inject 1 µL of the DMSO stock into 99 µL of the vigorously stirring buffer (yielding 1% final DMSO).
Self-Validation Step (Nephelometry): Immediately measure the absorbance of the well at 620 nm (a wavelength where the compound does not absorb). An
OD620>0.01
indicates light scattering from colloidal aggregation (the cloud point). If aggregation is detected, increase the Tween-20 concentration to 0.1% or switch to a PEG400/DMSO blend.
Causality: HP-β-CD features a hydrophobic internal cavity and a hydrophilic exterior. The planar pyrimidine-pyridine axis is highly lipophilic and fits thermodynamically into the cyclodextrin cavity, displacing high-energy water molecules. This shields the hydrophobic surfaces from the bulk aqueous phase, drastically increasing apparent solubility without altering the drug's chemical structure[4].
Thermodynamic equilibrium of HP-β-CD inclusion complex formation.
Step-by-Step Methodology:
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or your chosen assay buffer.
Saturation: Add an excess of solid 5-(Pyrimidin-5-yl)nicotinonitrile (e.g., 5 mg) to 1 mL of the HP-β-CD solution.
Equilibration: Shake the suspension on an orbital shaker at 37°C for 48 hours. (Causality: Complexation is a thermodynamic process; sufficient time and kinetic energy are required to reach equilibrium).
Separation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet the undissolved crystalline drug.
Self-Validation Step (Phase-Solubility Diagram): Prepare 5%, 10%, 15%, and 20% HP-β-CD solutions and repeat the process. Plot the dissolved drug concentration (quantified via HPLC) against the CD concentration. An
AL
-type linear plot confirms a 1:1 stoichiometric inclusion complex, validating the mechanism[4].
Protocol 3: Amorphous Solid Dispersion (ASD) via Solvent Evaporation
Causality: The primary barrier for this compound is its high crystal lattice energy. By dissolving the drug and a hydrophilic polymer (e.g., PVP-VA) in a common volatile solvent and rapidly evaporating it, the drug is kinetically trapped in a high-energy amorphous state. The polymer forms hydrogen bonds with the pyrimidine nitrogens, preventing recrystallization[5].
Step-by-Step Methodology:
Co-dissolution: Dissolve 10 mg of 5-(Pyrimidin-5-yl)nicotinonitrile and 40 mg of PVP-VA (1:4 drug-to-polymer ratio) in 5 mL of Dichloromethane/Methanol (1:1 v/v).
Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C until a dry film forms on the flask.
Secondary Drying: Place the flask in a vacuum desiccator overnight to remove all residual solvent traces.
Reconstitution: Resuspend the solid dispersion in an aqueous buffer prior to the assay.
Self-Validation Step (Polarized Light Microscopy): Place a small amount of the dry ASD powder on a glass slide under a polarized light microscope (PLM). The complete absence of birefringence (no glowing crystals against the dark background) confirms a 100% amorphous conversion. If birefringence is observed, recrystallization has occurred, and you must increase the polymer ratio to 1:6[5].
Expected Quantitative Outcomes
Table 2: Comparative Solubility Enhancement Data
Formulation Strategy
Expected Aqueous Solubility (µg/mL)
Fold Enhancement
Stability Duration
Unformulated (Free Base in PBS, pH 7.4)
< 1.0
1x (Baseline)
N/A
1% DMSO / 0.05% Tween-20 (Kinetic)
~ 15.0 - 25.0
15x - 25x
< 4 hours
20% HP-β-CD Complexation
~ 150.0 - 200.0
> 150x
> 7 days
1:4 PVP-VA Amorphous Solid Dispersion
~ 300.0 - 400.0
> 300x
> 24 hours (supersaturated)
(Note: Values are extrapolated based on bi-heteroaryl pyrimidine derivatives with similar molecular weights and logP profiles[4][5].)
Stability and degradation pathways of 5-(Pyrimidin-5-yl)nicotinonitrile at high temperatures
Welcome to the technical support center for 5-(Pyrimidin-5-yl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stabilit...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 5-(Pyrimidin-5-yl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this molecule, particularly at elevated temperatures. The information herein is structured to help you anticipate challenges, troubleshoot experimental issues, and design robust analytical strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of 5-(Pyrimidin-5-yl)nicotinonitrile at high temperatures?
A1: The primary stability concerns for 5-(Pyrimidin-5-yl)nicotinonitrile under thermal stress revolve around three key structural features: the nitrile group, the pyrimidine ring, and the pyridine ring. High temperatures can provide the activation energy for hydrolysis, oxidation, and fragmentation reactions.
Hydrolysis of the Nitrile Group: In the presence of moisture, the nitrile group (-CN) can hydrolyze. This reaction typically proceeds first to an amide intermediate (nicotinamide derivative) and subsequently to a carboxylic acid (nicotinic acid derivative).[1][2] This process can be catalyzed by acidic or basic conditions that might be present in a formulation or as impurities.[3]
Oxidation of Heterocyclic Rings: Both the pyridine and pyrimidine rings are susceptible to oxidation, especially at elevated temperatures.[4] The nitrogen atoms in these rings can be oxidized to form N-oxides.[5] This can significantly alter the electronic properties and biological activity of the molecule.
Ring Opening and Fragmentation: At very high temperatures, the heterocyclic rings themselves can undergo cleavage, leading to a complex mixture of smaller, often volatile, degradation products.[6][7] The specific fragmentation pattern will depend on the atmosphere (e.g., inert or oxidative).[8]
Q2: What is a forced degradation study and why is it important for 5-(Pyrimidin-5-yl)nicotinonitrile?
A2: A forced degradation study, also known as stress testing, is a critical component of pharmaceutical development.[9] It involves intentionally exposing the drug substance to harsh conditions, such as high heat, humidity, acid, base, and oxidation, to accelerate its degradation.[10][11]
For 5-(Pyrimidin-5-yl)nicotinonitrile, these studies are essential for:
Identifying Likely Degradants: By forcing the molecule to break down, we can identify the most likely degradation products that could form under normal storage conditions over time.[12][13]
Elucidating Degradation Pathways: The results help in mapping the chemical reactions that lead to degradation, providing insight into the molecule's intrinsic stability.[9]
Developing Stability-Indicating Methods: A key outcome is the development and validation of analytical methods (typically HPLC) that can separate the parent compound from all its degradation products. This is a regulatory requirement to ensure the quality and safety of a drug product.[9][14]
Q3: What are the recommended starting conditions for a thermal stress study on solid 5-(Pyrimidin-5-yl)nicotinonitrile?
A3: According to ICH guideline Q1A(R2), thermal stress testing should be conducted at temperatures in 10°C increments above the accelerated testing conditions (e.g., starting at 50°C, 60°C, etc.).[14] For a new compound like 5-(Pyrimidin-5-yl)nicotinonitrile, a pragmatic approach is to expose the solid drug substance to dry heat. A typical starting point would be 80°C for 48 hours.[11] The extent of degradation should be monitored, with a target of 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[10] If no significant degradation is observed, the temperature can be increased.
Q4: How can I identify the structures of the degradation products?
A4: A combination of chromatographic and spectroscopic techniques is the standard approach.[14]
HPLC-UV/MS: High-Performance Liquid Chromatography (HPLC) with UV detection is used to separate the degradation products from the parent compound.[11] Coupling the HPLC to a Mass Spectrometer (MS) provides the molecular weight and fragmentation patterns of the separated components, which is a powerful tool for structural elucidation.[14]
High-Resolution Mass Spectrometry (HRMS): If a degradation product's structure is ambiguous, HRMS can provide a highly accurate mass measurement, which helps in determining the elemental composition.[11]
NMR Spectroscopy: For definitive structural confirmation, a degradation product can be isolated using preparative HPLC and then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
Troubleshooting Guides
Problem 1: No significant degradation is observed even at high temperatures.
Possible Cause: 5-(Pyrimidin-5-yl)nicotinonitrile may be intrinsically highly stable in its solid form. The duration of the stress test may be insufficient.
Troubleshooting & Optimization:
Increase Temperature/Time: Incrementally increase the temperature or extend the duration of the study.
Introduce Humidity: Perform the thermal stress study in the presence of controlled humidity (e.g., 75% RH or greater). Moisture can significantly accelerate degradation, particularly hydrolysis of the nitrile group.[14]
Conduct Solution-State Stressing: Dissolve the compound in relevant solvents (e.g., water, buffers of different pH, organic solvents used in manufacturing) and heat the solutions. Degradation is often faster in solution.
Problem 2: My chromatogram (HPLC) shows many small, poorly resolved peaks after thermal stress.
Possible Cause: This could indicate extensive fragmentation of the molecule, which can occur at very high temperatures. The analytical method may not be optimized to separate these smaller, more polar fragments.
Troubleshooting & Optimization:
Reduce Stress Conditions: Lower the temperature or shorten the exposure time to achieve the target 5-20% degradation.[10]
Optimize HPLC Method:
Adjust Gradient Profile: Use a shallower gradient to improve the resolution of closely eluting peaks.[11]
Change Mobile Phase pH: Altering the pH can change the ionization state of the degradation products and improve separation.[11]
Consider a Different Column: A column with a different stationary phase (e.g., a polar-embedded column) might provide better retention and separation for polar degradants.
Problem 3: A major degradation product has the same mass as the parent compound in the LC-MS analysis.
Possible Cause: The degradation product is likely an isomer of 5-(Pyrimidin-5-yl)nicotinonitrile. High energy, such as heat, can sometimes induce rearrangements.
Troubleshooting & Optimization:
Chromatographic Separation: Ensure your HPLC method can effectively separate the parent compound from the isomeric degradant. Check for any co-elution.
MS/MS Fragmentation: Conduct MS/MS fragmentation studies on both the parent peak and the degradant peak. Isomers will often have different fragmentation patterns, which can provide clues to their structures.[11]
Isolation and NMR: This is the definitive way to identify an isomer. Isolate the degradation product using preparative HPLC and perform 1D and 2D NMR experiments for complete structural elucidation.[11]
Experimental Protocols & Data Presentation
Protocol 1: Forced Thermal Degradation Study (Solid State)
Sample Preparation: Place a known amount (e.g., 10-20 mg) of 5-(Pyrimidin-5-yl)nicotinonitrile into a clean, dry glass vial.
Control Sample: Prepare an identical vial and store it at controlled room temperature or refrigerated conditions, protected from light.
Stress Conditions: Place the sample vial in a calibrated oven at a set temperature (e.g., 80°C).
Time Points: Withdraw the sample after a predetermined time (e.g., 24, 48, 72 hours).
Analysis:
Dissolve a precise amount of the stressed and control samples in a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 100 µg/mL).
Analyze by a validated stability-indicating HPLC-UV/MS method.
Data Analysis:
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.
Determine the relative peak areas of the degradation products.
Use MS data to propose structures for the major degradation products.
Data Summary Table
Stress Condition
Duration (hrs)
% Degradation of Parent
Major Degradant 1 (RT & m/z)
Major Degradant 2 (RT & m/z)
80°C (Dry Heat)
48
7.2%
5.8 min, m/z 200
9.1 min, m/z 199
80°C (75% RH)
48
15.5%
5.8 min, m/z 200
4.2 min, m/z 201
100°C (Dry Heat)
24
18.9%
5.8 min, m/z 200
9.1 min, m/z 199
Note: This table is illustrative. RT (retention time) and m/z (mass-to-charge ratio) values must be determined experimentally.
Visualizations
Proposed Thermal Degradation Pathways
Caption: Potential degradation pathways of 5-(Pyrimidin-5-yl)nicotinonitrile under thermal stress.
Experimental Workflow for Degradation Analysis
Caption: Workflow for identifying and characterizing thermal degradation products.
References
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphen
Nitrile to Acid - Common Conditions. (n.d.).
Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives.
Technical Support Center: Identifying Degradation Products of Investig
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
A practical guide to forced degradation and stability studies for drug substances. (n.d.).
Development of forced degradation and stability indic
Forced Degradation Studies: Regulatory Considerations and Implement
Starks, C. M. (1970). U.S. Patent No. 3,542,822. Washington, DC: U.S.
Iram, F., et al. (2016).
Reactions of Nitriles. (2024, December 5). Chemistry Steps.
Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma.
Analysing Impurities and Degradation Products. (2023, July 15).
Koizumi, T., et al. (2007). Chemical and Electrochemical Oxidation of Thiophene−Pyridine and Thiophene−Pyrimidine Co-Oligomers in Solutions.
Hydrolysing nitriles. (n.d.). Chemguide.
Pyridine and Pyrimidine. (2022, December 8). YouTube.
Pyridine-N-oxide. (n.d.). Wikipedia.
Degradation of Pyrimidines. (2025, December 3). YouTube.
Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. (n.d.). WUR eDepot.
Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. (n.d.). CCS Chemistry.
Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024, September 18).
pyrimidine degradation p
Pyrimidine metabolism. (n.d.). Wikipedia.
Exploring the degradation pathways of a nickel-rich cathode during high-temperature storage in high-energy lithium-ion batteries. (n.d.).
Thermal decomposition products of polyacrylonitrile. (n.d.).
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). MDPI.
Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. (2022, November 3). MDPI.
5-(1H-Pyrrol-2-yl)nicotinonitrile. (2026, March 7). PubChem.
Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. (n.d.). PMC.
Analysis of Interaction between Twenty-Seven Pyrimidinone Derivatives with XIAP Using a Theoretical Model. (2023, May 15).
Overview on the synthetic routes to nicotine nitriles. (2018, January 23).
Comprehensive Comparison Guide: Biological Activity of 5-(Pyrimidin-5-yl)nicotinonitrile Analogs
Executive Summary The 5-(Pyrimidin-5-yl)nicotinonitrile scaffold is a highly versatile, privileged structure in modern medicinal chemistry and agrochemistry[1]. Characterized by its dual electron-deficient aromatic rings...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 5-(Pyrimidin-5-yl)nicotinonitrile scaffold is a highly versatile, privileged structure in modern medicinal chemistry and agrochemistry[1]. Characterized by its dual electron-deficient aromatic rings (pyrimidine and pyridine) linked by a rotatable bond, this core provides exceptional hydrogen-bond acceptor capabilities. By systematically modifying the substituents on the pyrimidine and pyridine rings, researchers have successfully directed the biological activity of these analogs toward three distinct axes:
Kinase Inhibition: Targeting TBK1, IKKε, and SIK2 for oncology and autoimmune applications[2].
Dehydrogenase Modulation: Inhibiting 15-Prostaglandin Dehydrogenase (15-PGDH) to promote tissue regeneration[3][4].
Agrochemicals: Developing pyrazolo[1,5-a]pyrimidine derivatives for crop protection[5].
This guide objectively compares the biological performance of these analogs across their respective targets, detailing the underlying structure-activity relationships (SAR) and providing self-validating experimental protocols.
TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) are non-canonical members of the IKK family that regulate the production of type 1 interferons and promote cell survival in various cancers[2][6]. Salt-inducible kinase 2 (SIK2) is implicated in inflammatory responses.
Analogs such as 5-(pyrimidin-4/5-yl)-2-(pyrrolidin-1-yl)nicotinonitrile act as potent, ATP-competitive inhibitors[2]. The causality of their potency lies in the hinge-binding motif : the nitrogen atoms of the pyrimidine ring act as critical hydrogen-bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Val116). The nicotinonitrile moiety projects into the hydrophobic pocket, while the pyrrolidine group occupies the solvent-exposed channel, enhancing both potency and selectivity.
TBK1/IKKε signaling pathway and the pharmacological intervention point of nicotinonitrile analogs.
Comparative Performance Data
Data synthesized from Domainex patent highlights for optimized pyrrolidin-1-yl analogs[2][6].
15-PGDH is the primary enzyme responsible for the degradation of Prostaglandin E2 (PGE2) into inactive 15-keto-PGE2[4][7]. PGE2 is a crucial lipid mediator that promotes tissue repair, stem cell proliferation, and mucosal healing.
By fusing the 5-(pyrimidin-5-yl)nicotinonitrile core into larger 5,6-fused or 6,6-fused bicyclic systems (e.g., thieno[2,3-b]pyridines or quinoxalines), the molecule shifts its affinity from kinases to the NAD+-dependent active site of 15-PGDH[3][4]. The pyrimidine ring mimics the nicotinamide ring of NAD+, while the nitrile group forms a tight electrostatic interaction with the catalytic tyrosine residue in the substrate channel, effectively preventing PGE2 oxidation.
Mechanism of 15-PGDH inhibition by fused nicotinonitrile analogs to promote tissue repair.
Comparative Performance Data
Data derived from in vitro and DSS-induced colitis in vivo models[3][4][7].
Analog Class
15-PGDH IC₅₀ (nM)
in vivo PGE2 Elevation
Efficacy in Colitis Model
First-Gen (SW033291)
~0.1
2.0x (Colon/Liver)
High
Fused Pyrimidin-5-yl Core
3.0 - 6.0
2.5x (Colon)
Very High (Prevents weight loss)
Quinoxaline derivatives
5.0 - 15.0
1.8x (Bone Marrow)
Moderate
Agricultural Axis: Agrochemical Pesticides
Beyond human therapeutics, the 5-(pyrimidin-5-yl)nicotinonitrile scaffold is highly valued in agrochemistry. When the core is derivatized into 5-(3-(ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine structures, it exhibits potent insecticidal properties[5]. The pyrazolo-pyrimidine fusion alters the lipophilicity (LogP) and metabolic stability of the compound, allowing it to penetrate insect cuticles and disrupt specific invertebrate neuroreceptors without affecting mammalian targets.
Validated Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in controls to confirm assay integrity before data interpretation.
Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay for TBK1/IKKε
This protocol measures the competitive displacement of a fluorescent tracer from the kinase ATP pocket[2].
Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
Enzyme/Substrate Mix: Dilute recombinant TBK1 or IKKε to a final concentration of 2 nM (TBK1) or 8 nM (IKKε). Add 400 nM of fluorescein-IκBα substrate.
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 5-(pyrimidin-5-yl)nicotinonitrile analog in DMSO.
Reaction Initiation: Add ATP to a final concentration of 20 μM (approximate Kₘ to ensure competitive inhibition sensitivity). The final DMSO concentration must be normalized to exactly 3% across all wells.
Self-Validation Control: Include a known TBK1 inhibitor (e.g., MRT67307) as a positive control. The assay is only valid if the reference inhibitor yields an IC₅₀ within 0.5 log units of its historical average.
Detection: Incubate for 60 minutes at room temperature. Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm / 520 nm). Calculate the emission ratio to determine % inhibition.
Protocol B: 15-PGDH Enzymatic Oxidation Assay
This protocol quantifies the NAD+-dependent oxidation of PGE2[4].
Reaction Mix: In a 96-well plate, combine 5 nM recombinant human 15-PGDH, 250 μM NAD+, and 50 mM Tris-HCl buffer (pH 7.4).
Inhibitor Addition: Add the fused pyrimidin-5-yl nicotinonitrile analogs (diluted in DMSO, 1% final concentration). Incubate for 15 minutes at 37°C to allow for equilibrium binding.
Substrate Addition: Initiate the reaction by adding 10 μM PGE2.
Kinetic Readout: Monitor the production of NADH by measuring fluorescence (Excitation: 340 nm; Emission: 460 nm) continuously for 20 minutes.
Self-Validation Control: Utilize a no-enzyme blank to establish baseline fluorescence and a vehicle (DMSO) control to establish Vₘₐₓ. The Z'-factor of the assay must be >0.6 for the data to be considered reliable.
References
WO2024233550A1 - 5,6-fused and 6,6-fused bicyclic alcohols and ethers and compositions for use as 15-prostaglandin dehydrogenase modulators
Source: Google Patents
URL
Kinase Inhibitors for Treatment of Cancer and Inflammation
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:[Link]
Orally Bioavailable Quinoxaline Inhibitors of 15-Prostaglandin Dehydrogenase (15-PGDH) Promote Tissue Repair and Regeneration
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:[Link]
Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration (PMC)
Source: National Institutes of Health (NIH)
URL:[Link]
A Senior Application Scientist's Guide to Validating Computational Docking Models for 5-(Pyrimidin-5-yl)nicotinonitrile Derivatives
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, computational docking serves as an indispensable tool for predicting the binding modes and affinities of n...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, computational docking serves as an indispensable tool for predicting the binding modes and affinities of novel chemical entities. The 5-(Pyrimidin-5-yl)nicotinonitrile scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors. However, the in silico predictions derived from molecular docking are theoretical models that necessitate rigorous experimental validation to be considered credible.
This guide provides a comprehensive comparison of computational and experimental methodologies for validating docking models of 5-(Pyrimidin-5-yl)nicotinonitrile derivatives. It is designed for researchers, medicinal chemists, and structural biologists engaged in kinase-targeted drug discovery, offering a blend of theoretical principles and practical, field-proven protocols.
The Imperative of a Multi-faceted Validation Strategy
A robust validation strategy for computational docking models is not a linear process but rather an iterative cycle of prediction, experimental testing, and model refinement. Relying solely on computational metrics, such as docking scores, is insufficient to confirm the biological relevance of a predicted binding pose. A confluence of computational and experimental evidence is paramount to building a compelling case for the proposed protein-ligand interaction.
This guide will dissect the validation process into two core components:
Computational Validation: Techniques to assess the internal consistency and predictive power of the docking protocol itself.
Experimental Validation: Biophysical and structural methods to directly probe the physical interaction between the compound and its protein target.
Part 1: Computational Validation of Docking Protocols
Before embarking on expensive and time-consuming experimental validation, it is crucial to first establish the reliability of the chosen docking protocol for the specific protein-ligand system under investigation. This is achieved through a series of computational experiments designed to test the ability of the docking algorithm and scoring function to reproduce known binding modes.
Self-Docking: The Foundational Check
Self-docking is the most fundamental validation step. It involves removing the co-crystallized ligand from a protein's binding site and then docking it back into the same site. The primary metric for success is the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful reproduction of the binding mode.[1][2][3]
Causality Behind the Choice: A successful self-docking experiment indicates that the docking algorithm can, at a minimum, identify the correct binding pose when the protein conformation is ideally suited for that specific ligand. Failure in self-docking suggests a fundamental issue with the docking setup, such as incorrect protonation states, inappropriate scoring function, or insufficient sampling.
Experimental Protocol: Self-Docking Workflow
Obtain a High-Quality Crystal Structure: Select a high-resolution (ideally < 2.5 Å) X-ray crystal structure of the target kinase in complex with a ligand that is structurally related to the 5-(Pyrimidin-5-yl)nicotinonitrile series.
Prepare the Protein: Remove water molecules and any non-essential co-factors. Add hydrogen atoms and assign appropriate protonation states to titratable residues.
Extract and Prepare the Ligand: Separate the co-crystallized ligand from the protein. Assign correct bond orders and add hydrogen atoms.
Define the Binding Site: Define the docking grid box around the original position of the co-crystallized ligand.
Perform Docking: Execute the docking calculation using a validated docking program (e.g., AutoDock, GOLD, Glide).
Analyze the Results: Calculate the RMSD between the top-ranked docked pose and the original crystallographic pose.
Cross-Docking: A More Rigorous Assessment
Cross-docking elevates the validation challenge by docking a ligand from one crystal structure into the binding site of the same protein from a different crystal structure (often co-crystallized with a different ligand).[1][4][5] This tests the ability of the docking protocol to handle the inherent flexibility of the protein binding site.
Causality Behind the Choice: Successful cross-docking demonstrates that the docking protocol is not overly biased by the specific conformation of a single crystal structure and can accommodate minor conformational changes in the binding pocket. This is a more realistic scenario when screening novel compounds against a protein target.
Experimental Protocol: Cross-Docking Workflow
Select Multiple Crystal Structures: Identify at least two different high-resolution crystal structures of the target kinase, each co-crystallized with a different ligand.
Prepare Proteins and Ligands: Prepare each protein and ligand as described in the self-docking protocol.
Perform Cross-Docking: Dock the ligand from structure A into the prepared protein from structure B, and vice-versa.
Analyze the Results: Calculate the RMSD between the docked pose of each ligand and its corresponding pose in its original crystal structure.
A static docked pose does not capture the dynamic nature of protein-ligand interactions. Molecular dynamics (MD) simulations provide a method to assess the stability of a docked pose over time in a simulated physiological environment.[6][7][8][9][10]
Causality Behind the Choice: If a docked pose is energetically favorable, it should remain stable within the binding pocket throughout an MD simulation. Significant deviation from the initial docked pose or complete dissociation of the ligand suggests that the initial docking result may be a false positive.
Experimental Protocol: MD Simulation for Pose Validation
System Preparation: The docked protein-ligand complex is solvated in a water box with appropriate ions to neutralize the system.
Energy Minimization: The system is energy-minimized to remove any steric clashes.
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
Production Run: A production MD simulation is run for a duration of 10-100 nanoseconds.
Trajectory Analysis: The trajectory is analyzed to monitor the RMSD of the ligand from its initial docked pose, as well as key protein-ligand interactions (e.g., hydrogen bonds).
Table 1: Comparison of Computational Validation Methods
Method
Objective
Key Metric
Strengths
Limitations
Self-Docking
Assess the ability to reproduce a known binding pose in an ideal scenario.
RMSD < 2.0 Å
Simple and fast to perform. A good initial sanity check.
Does not account for protein flexibility.
Cross-Docking
Evaluate the robustness of the docking protocol against minor protein conformational changes.
RMSD < 2.0 Å
More realistic than self-docking. Better predictor of performance in virtual screening.
Requires multiple crystal structures.
MD Simulation
Determine the stability of the docked pose in a dynamic environment.
Ligand RMSD fluctuation, conservation of key interactions.
Provides insights into the dynamic stability of the complex. Can reveal important water-mediated interactions.
Computationally expensive and time-consuming.
Diagram 1: Computational Validation Workflow
Caption: Workflow for computational validation of a docking protocol.
Part 2: Experimental Validation of Binding
Once a computational model has been rigorously validated in silico, the next critical phase is to confirm the predicted physical interaction through experimental means. For 5-(Pyrimidin-5-yl)nicotinonitrile derivatives targeting kinases, a variety of biophysical and structural techniques can be employed.
In Vitro Kinase Inhibition Assays: Functional Confirmation
The most direct functional validation of a predicted kinase inhibitor is to measure its ability to inhibit the enzymatic activity of the target kinase in vitro. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.[11][12][13][14]
Causality Behind the Choice: A potent IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) provides strong evidence that the compound is indeed interacting with the kinase in a functionally relevant manner. This assay, however, does not directly confirm the binding pose.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
Reagent Preparation: Prepare solutions of the purified target kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the 5-(Pyrimidin-5-yl)nicotinonitrile derivative at various concentrations.
Assay Plate Setup: In a 384-well plate, add the kinase and the test compound. Allow a pre-incubation period for the compound to bind to the kinase.
Initiate Kinase Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
Detect ATP Depletion: Add a reagent (e.g., ADP-Glo™) that stops the kinase reaction and measures the amount of remaining ATP via a luciferase-based reaction, producing a luminescent signal.[11]
Data Analysis: The luminescence signal is inversely proportional to kinase activity. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Biophysical Binding Assays: Quantifying the Interaction
While functional assays confirm inhibition, biophysical assays directly measure the binding affinity (typically as the dissociation constant, Kd) between the compound and the target protein.
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as an analyte (the compound) flows over an immobilized ligand (the protein).[4][15][16][17][18]
Causality Behind the Choice: SPR provides real-time kinetics of the binding interaction, yielding both the association (kon) and dissociation (koff) rate constants, from which the Kd can be calculated. This provides a detailed quantitative measure of the binding affinity.
Protein Immobilization: Covalently immobilize the purified target kinase onto the surface of an SPR sensor chip.
Analyte Injection: Inject a series of concentrations of the 5-(Pyrimidin-5-yl)nicotinonitrile derivative over the sensor surface.
Measure Binding: Monitor the change in the SPR signal (response units) over time to generate sensorgrams for each concentration.
Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove the bound compound from the protein surface.
Data Analysis: Fit the sensorgram data to a suitable binding model to determine kon, koff, and Kd.
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein.[19][20][21][22][23]
Causality Behind the Choice: ITC is the gold standard for determining the thermodynamics of binding, providing not only the Kd but also the enthalpy (ΔH) and entropy (ΔS) of binding. This detailed thermodynamic signature can provide insights into the driving forces of the interaction.
Sample Preparation: Prepare highly pure and concentration-matched solutions of the target kinase and the 5-(Pyrimidin-5-yl)nicotinonitrile derivative in the same buffer.
Titration: Place the protein solution in the sample cell of the calorimeter and the compound solution in the injection syringe.
Inject and Measure: Inject small aliquots of the compound into the protein solution and measure the heat evolved or absorbed after each injection.
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine Kd, n (stoichiometry), and ΔH.
FP measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (a tracer) upon binding to a larger protein.[24][25][26][27][28]
Causality Behind the Choice: In a competitive FP assay, the 5-(Pyrimidin-5-yl)nicotinonitrile derivative competes with the fluorescent tracer for binding to the kinase. The displacement of the tracer results in a decrease in fluorescence polarization, which can be used to determine the binding affinity of the test compound. This is a high-throughput and sensitive method.
Develop a Tracer: Synthesize a fluorescently labeled version of a known binder to the target kinase.
Assay Setup: In a microplate, combine the target kinase, the fluorescent tracer, and varying concentrations of the 5-(Pyrimidin-5-yl)nicotinonitrile derivative.
Equilibration: Incubate the plate to allow the binding to reach equilibrium.
Measure Polarization: Measure the fluorescence polarization using a plate reader.
Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to determine its IC50, from which the inhibition constant (Ki) can be calculated.
Table 2: Comparison of Experimental Validation Methods
The ultimate validation of a docking model is to determine the high-resolution three-dimensional structure of the protein-ligand complex using X-ray crystallography.[29][30][31][32][33]
Causality Behind the Choice: An experimentally determined crystal structure provides irrefutable evidence of the binding mode, including the precise orientation of the ligand and its interactions with the protein. This allows for a direct comparison with the computationally predicted pose. A close match between the two provides the highest level of confidence in the docking model.
Experimental Protocol: X-ray Crystallography of a Protein-Ligand Complex
Co-crystallization or Soaking: Grow crystals of the target kinase in the presence of the 5-(Pyrimidin-5-yl)nicotinonitrile derivative (co-crystallization) or soak pre-existing protein crystals in a solution containing the compound.
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic model of the protein-ligand complex.
Model Validation: Compare the final refined structure with the initial docking prediction.
Diagram 2: Experimental Validation Workflow
Caption: Workflow for experimental validation of a docked pose.
Conclusion
The validation of computational docking models for 5-(Pyrimidin-5-yl)nicotinonitrile derivatives is a critical, multi-step process that underpins the credibility of any structure-based drug design effort. A tiered approach, beginning with rigorous computational validation through self-docking, cross-docking, and MD simulations, followed by a suite of experimental validation techniques, is essential. Functional confirmation via in vitro kinase assays, quantitative characterization of binding affinity using biophysical methods like SPR, ITC, or FP, and ultimate structural elucidation by X-ray crystallography collectively provide the robust evidence required to confidently advance promising compounds through the drug discovery pipeline. By integrating these computational and experimental strategies, researchers can significantly enhance the predictive power of their models and increase the likelihood of success in developing novel and effective kinase inhibitors.
References
Hassell, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79. [Link]
Moerke, N. J. (2009). Fluorescence polarization (FP) assays for monitoring protein-protein interactions. Current Protocols in Chemical Biology, 1(1), 1-15. [Link]
Perozzo, R., et al. (2004). Thermodynamics of protein-ligand interactions: history, presence, and future aspects. Journal of Receptors and Signal Transduction, 24(1-2), 1-52. [Link]
Rocha, C., et al. (2021). Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. Frontiers in Molecular Biosciences, 8, 765958. [Link]
Salmaso, V., & Moro, S. (2018). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 58(7), 1481-1492. [Link]
Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization-based measurement of protein-ligand interaction in fungal cell lysates. Methods in Molecular Biology, 756, 141-158. [Link]
OpenEye Scientific Software. (2008). Case Studies of Docking in Drug Discovery. [Link]
van der Kamp, M. W., & Mulholland, A. J. (2020). Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. Bioinformatics, 36(20), 5122-5123. [Link]
Nicoya. (2022). Guide to Running an SPR Experiment. [Link]
The Biochemist. (2023). A beginner's guide to surface plasmon resonance. [Link]
ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. [Link]
Ekins, S., et al. (2021). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling, 61(12), 5916-5930. [Link]
Kumar, A., & Singh, N. (2018). Studying Protein–Ligand Interactions Using X-Ray Crystallography. In Biophysical and Other Methods for Studying Protein-Ligand Interactions (pp. 1-14). Springer, New York, NY. [Link]
protocols.io. (2024). In vitro kinase assay. [Link]
Muller, I. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(2), 79-92. [Link]
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]
Cighir, C., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 24(15), 12139. [Link]
Brehmer, D., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 20(21), 5396. [Link]
Merget, B., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS Computational Biology, 13(8), e1005678. [Link]
Hampton Research. (2020). Crystallization of Protein-Ligand Complexes. [Link]
Salmaso, V., & Moro, S. (2018). Combining self-and cross-docking as benchmark tools: the performance of DockBench in the D3R Grand Challenge 2. Journal of Computer-Aided Molecular Design, 32(1), 165-174. [Link]
Kumar, A., & Singh, N. (2018). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 1764, 1-14. [Link]
protocols.io. (n.d.). Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review. [Link]
ACS Publications. (n.d.). OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM. [Link]
ResearchGate. (2020). Cross-docking vs Self-docking?. [Link]
Allen, W. J., et al. (2011). Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. Journal of Chemical Information and Modeling, 51(1), 114-124. [Link]
Mateev, E., et al. (2022). VALIDATION THROUGH RE-DOCKING, CROSS-DOCKING AND LIGAND ENRICHMENT IN VARIOUS WELL-RESOLUTED MAO-B RECEPTORS. International Journal of Pharmaceutical Sciences and Research, 13(3), 1000-08. [Link]